molecular formula C6H5ClN2O B104992 2-Amino-5-chloronicotinaldehyde CAS No. 54856-61-0

2-Amino-5-chloronicotinaldehyde

Cat. No. B104992
CAS RN: 54856-61-0
M. Wt: 156.57 g/mol
InChI Key: IJLNTKNOWITPHC-UHFFFAOYSA-N
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Description

2-Amino-5-chloronicotinaldehyde is a chemical compound that serves as an important intermediate in the synthesis of various organic molecules. The compound is characterized by the presence of an amino group and a chloro substituent on a pyridine ring, which is a common structure in medicinal chemistry due to its ability to interact with biological targets.

Synthesis Analysis

A facile synthesis of 2-aminonicotinaldehyde has been reported, which is scalable and does not require chromatography. The process involves the bromination of 2-amino-3-picoline, followed by a reaction with ammonium hydroxide to produce an imine intermediate, which is then hydrolyzed to yield 2-aminonicotinaldehyde with a 56% conversion rate .

Molecular Structure Analysis

Chemical Reactions Analysis

The chemical reactivity of 2-aminonicotinaldehyde can be deduced from its functional groups. The aldehyde group is highly reactive and can undergo various chemical reactions, including nucleophilic addition and condensation reactions. The amino group also adds to the reactivity, allowing for the formation of Schiff bases and participation in reductive amination processes .

Physical and Chemical Properties Analysis

Case Studies

While no specific case studies are provided in the papers, the synthesis and application of related compounds are mentioned. For instance, the chemoenzymatic synthesis of chiral 2,2'-bipyridine ligands from 2-chloroquinolines demonstrates the utility of chlorinated pyridines in asymmetric catalysis . Additionally, the electroorganic synthesis of 6-aminonicotinic acid from 2-amino-5-chloropyridine showcases the transformation of similar compounds through electrochemical methods .

Scientific Research Applications

Peptide Modification and Labeling

2-Amino-5-chloronicotinaldehyde plays a role in the modification of peptides. A method for peptide tagging using the 2-amino alcohol structure, which exists in N-terminal Ser or Thr and hydroxylysine in proteins, has been developed. This method involves oxidation by periodate to generate an aldehyde in the peptide, allowing site-directed labeling with various groups such as biotin or fluorescent reporters (Geoghegan & Stroh, 1992).

Synthesis of Enantiopure Compounds

2-Amino-5-chloronicotinaldehyde is used in the synthesis of enantiomerically pure syn-2-amino alcohols. These compounds are prepared by addition reactions to chiral alpha-(dibenzylamino) aldehydes, leading to excellent diastereomeric excesses. This synthesis method is significant in the production of specific enantiopure compounds, which are crucial in drug development and other chemical applications (Andrés et al., 1996).

Synthesis of Pyrazolo[3,4-b]pyridines

In the field of organic chemistry, 2-Amino-5-chloronicotinaldehyde is used in the synthesis of pyrazolo[3,4-b]pyridines. This synthesis involves a series of reactions starting from 2-chloro-3-formylpyridine, a derivative of 2-chloronicotinaldehyde, and leads to the formation of various pyrazolo[3,4-b]pyridine compounds (Lynch et al., 1988).

Synthesis of Antiviral Compounds

2-Amino-5-chloronicotinaldehyde is a precursor in the synthesis of novel carbocyclic analogues of 7-deazaguanosine, which have shown antiviral activity. These compounds are synthesized using a process that involves chlorination and ozonization, demonstrating the compound's utility in developing antiviral agents (Legraverend et al., 1985).

Synthesis of Thiazol-4-ones with Biological Activity

The compound is utilized in synthesizing 2-amino-5-alkylidenethiazol-4-ones, displaying a range of biological activities like antiviral, antimicrobial, and anti-inflammatory effects. This synthesis uses ketones, amines, and rhodanine, showing the compound's versatility in creating biologically active molecules (Mukhopadhyay & Ray, 2011).

Electrocatalytic Synthesis

2-Amino-5-chloronicotinaldehyde is involved in the electrocatalytic synthesis of 6-aminonicotinic acid. This process explores the electrochemical reduction of related compounds in the presence of CO2, highlighting the compound's role in innovative electrochemical applications (Gennaro et al., 2004).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-amino-5-chloropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c7-5-1-4(3-10)6(8)9-2-5/h1-3H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLNTKNOWITPHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90572685
Record name 2-Amino-5-chloropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-chloronicotinaldehyde

CAS RN

54856-61-0
Record name 2-Amino-5-chloropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The product of Step 2 (2.7 g, 11 mmol) and 3 N HCl (50 mL) were heated at reflux for 2 hours. The reaction was allowed to cool to room temperature and was concentrated in vacuo yielding a light yellow solid (2.1 g). The solid was partitioned between ethyl acetate and 2.5 N NaOH solution. The ethyl acetate layer was dried over MgSO4 and concentrated in vacuo providing a solid (1.7 g). The solid was recrystallized from ethyl acetate to give the desired substituted pyridine as yellow needles (1.2 g, 68%): mp 176.1–177.3° C. 1H NMR (CDCl3/300 MHz) 9.80 (s, 1H), 8.21 (s, 1H), 7.75 (s, 1H), 6.75 (br s, 2H). Anal. Calc'd for C6H5N2OCl: C, 46.03; H, 3.22; N, 17.89 Found: C, 45.90; H, 3.24; N, 17.80.
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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